molecular formula C8H10N2O4S B12219170 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid

Cat. No.: B12219170
M. Wt: 230.24 g/mol
InChI Key: NIDLOHKMRFEPHX-UHFFFAOYSA-N
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Description

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid (CAS 926260-88-0) is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 1,1-dioxothiolan moiety. This structure is significant in pharmaceutical and agrochemical research due to the pyrazole scaffold’s versatility in biological activity modulation .

Synthetically, the compound is derived via cyclization and sulfonation reactions, often involving thiolane precursors.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4S/c11-8(12)6-3-9-10(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H,11,12)

InChI Key

NIDLOHKMRFEPHX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

This approach mirrors methods used for structurally related pyrazole-carboxylic acids. The synthesis typically proceeds via:

Step 1: Formation of Pyrazole Core

  • Reactants : Hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Conditions : Catalytic potassium iodide (KI) in polar solvents (e.g., DMF) at -30°C to -20°C.
  • Mechanism : Condensation and cyclization to form the pyrazole ring.

Multi-Component Reaction (MCR) Strategy

Industrial-scale synthesis may employ MCRs to reduce purification steps:

  • Reactants : Pre-functionalized pyrazole and dioxothiolan building blocks.
  • Catalyst : Pd/C for coupling reactions.
  • Solvent System : Mixed solvents (e.g., THF/H₂O) to enhance solubility.

Advantages :

  • Higher atom economy (∼80% theoretical yield).
  • Reduced isomer formation due to steric control.

Recrystallization and Purification

Final purification is critical for achieving pharmaceutical-grade purity:

  • Solvent : 35–65% aqueous methanol or ethanol.
  • Process : Reflux followed by gradual cooling to 5–10°C to isolate crystals.
  • Outcome : Purity >99.5% with <1% isomer content.

Key Challenges and Optimizations

  • Isomer Control : Low-temperature condensation (-30°C) minimizes 5-substituted pyrazole isomers.
  • Catalyst Selection : KI enhances reaction kinetics without side-product formation.
  • Scalability : Continuous flow reactors improve yield consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan group can be further oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, a study demonstrated that derivatives of pyrazole compounds showed moderate to excellent antifungal activity against phytopathogenic fungi, suggesting potential applications in treating fungal infections .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Preliminary studies have indicated that it may act as an inhibitor of inflammatory pathways, making it a candidate for further research in developing anti-inflammatory drugs .

Cancer Treatment
The compound has been explored for its potential in cancer treatment. It may modulate pathways related to cancer cell proliferation and survival. Research has indicated that similar compounds can inhibit NAMPT activity, which is implicated in various cancers .

Agricultural Applications

Herbicidal Activity
The unique chemical structure allows for exploration in agricultural applications, particularly as herbicides. Compounds with similar pyrazole structures have demonstrated potent herbicidal activity, indicating that 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid could be effective against unwanted plant species .

Materials Science Applications

Synthesis of Coordination Complexes
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have shown enhanced biological activities compared to their non-complexed forms, indicating potential applications in drug delivery systems and as catalysts in organic reactions .

Table 1: Biological Activities of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid Derivatives

Compound NameActivity TypeObserved EffectReference
1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acidAntimicrobialInhibits growth of bacteria and fungi
5-Amino-1H-pyrazole-4-carboxylic acidAnti-inflammatoryReduces inflammation markers
Complex with NickelAntifungalHigher efficacy against fungi compared to controls

Table 2: Potential Agricultural Applications

Compound NameApplication TypeEfficacyReference
1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acidHerbicideEffective against multiple weeds
3-(Trifluoromethyl)pyrazole-4-carboxylic acidHerbicideExhibits potent herbicidal activity

Case Studies

Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal activity of derivatives of pyrazole compounds against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than standard treatments like boscalid .

Case Study 2: Coordination Chemistry
In another study, novel coordination complexes formed by 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid were synthesized and characterized. These complexes demonstrated enhanced antibacterial properties due to improved lipophilicity and membrane permeability compared to their organic counterparts .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxothiolan group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules .

Comparison with Similar Compounds

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

  • Structure: Differs by an allyl group at the 1-position and an amino group at the 3-position.
  • Key Features: Exhibits intermolecular hydrogen bonding due to the amino and carboxylic acid groups, enhancing crystallinity . Demonstrated utility in agrochemicals (e.g., pyrazosufuron derivatives) and pharmaceuticals.
  • Comparison : The absence of the 1,1-dioxothiolan group reduces sulfone-mediated metabolic stability but increases flexibility for functionalization.

1-(3-Cyano-1-isopropyl-indol-5-yl)pyrazole-4-carboxylic acid (LG Chem Patent)

  • Structure: Features a cyano-substituted indole ring at the 1-position.
  • Key Features: Optimized for oral formulations with controlled particle size (D(0.9) = 80–300 µm) to enhance bioavailability .
  • Comparison : The indole substituent may improve target binding affinity in kinase inhibitors, whereas the dioxothiolan group offers superior solubility in polar solvents.

Derivatives with Modified Substituents

1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS PK01170E-2)

  • Structure : Methoxyphenyl group at the 1-position.
  • Safety data indicate moderate toxicity (requires handling under ventilation) .
  • Comparison : The methoxyphenyl group’s electron-donating effects contrast with the electron-withdrawing sulfone in the dioxothiolan ring, altering reactivity in electrophilic substitutions.

4-[3-(3-Carboxy-1-(1,1-dioxothiolan-3-yl)-5-oxo-2H-pyrazol-4-yl)prop-2-enylidene] Analog (CAS 60404-77-5)

  • Structure : Extended conjugated system with dual dioxothiolan and pyrazole units.
  • Key Features: Higher molecular weight (≈500 g/mol) reduces aqueous solubility compared to the target compound . The conjugated enone system may enable photochemical applications.
  • Comparison : Increased structural complexity limits synthetic scalability but offers unique redox properties.

Triazole and Pyrrolidine Hybrids

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1710845-01-4)

  • Structure : Replaces pyrazole with triazole and incorporates an acetylated pyrrolidine.
  • Key Features :
    • The triazole ring enhances metal coordination capacity, useful in catalysis .
    • Acetylpyrrolidine improves membrane permeability in drug candidates.
  • Comparison : The triazole’s nitrogen-rich structure differs from pyrazole’s hydrogen-bonding profile, affecting pharmacokinetics.

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s sulfone group and carboxylic acid facilitate hydrogen bonding, critical for crystal engineering (e.g., co-crystals) .
  • Formulation Challenges : Unlike the LG Chem indole derivative, the target compound’s high solubility may preclude the need for particle size optimization in oral doses .

Biological Activity

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dioxothiolan moiety and a carboxylic acid group. The molecular formula is C7H8N2O3SC_7H_8N_2O_3S, and its structure can be represented as follows:

Structure C7H8N2O3S\text{Structure }\quad \text{C}_7\text{H}_8\text{N}_2\text{O}_3\text{S}

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those similar to 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid. For instance, compounds within the pyrazole class have shown significant activity against various phytopathogenic fungi. A study indicated that certain derivatives exhibited higher antifungal activity than traditional fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundActivity Against FungiReference
9mHigh
BoscalidModerate
9hLow

The mechanism by which these compounds exert their antifungal effects often involves interaction with specific fungal enzymes or pathways. For example, molecular docking studies suggest that the carbonyl oxygen atom in certain pyrazoles can form hydrogen bonds with key amino acids in target proteins, enhancing their inhibitory effects on fungal growth .

Other Biological Activities

In addition to antifungal properties, pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory and analgesic effects. Compounds such as celecoxib demonstrate how modifications in the pyrazole structure can lead to significant pharmacological actions .

Study on GIRK Channel Activation

A notable study investigated the activation of G protein-gated inwardly rectifying potassium (GIRK) channels by a series of pyrazole derivatives, including those related to 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxylic acid. The findings revealed that certain derivatives acted as potent activators of these channels, which are crucial for regulating neuronal excitability .

Table 2: GIRK Channel Activation Potency

CompoundPotency (nM)Reference
Compound A30
Compound B50
Control>1000

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